molecular formula C13H18N2O2 B8108662 Furan-2-Yl(2,8-Diazaspiro[4.5]Decan-2-Yl)Methanone

Furan-2-Yl(2,8-Diazaspiro[4.5]Decan-2-Yl)Methanone

Cat. No.: B8108662
M. Wt: 234.29 g/mol
InChI Key: ZXLUKFHGFTVYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is supplied with a purity of 97% and should be stored at 2-8°C . Its CAS number is 1940829-72-0 . This compound features a diazaspiro[4.5]decane core, a privileged structure in medicinal chemistry that is frequently explored for its potential to interact with various biological targets . Spirocyclic structures like this one are of significant interest in drug discovery for their three-dimensionality and potential for creating diverse molecular architectures . While the specific mechanism of action for this exact molecule requires further investigation, related diazaspiro compounds have been studied for a range of pharmacological activities, including the treatment of CCR8-mediated diseases and as CXCR4 chemokine receptor antagonists . As a building block, it offers researchers a versatile scaffold for the synthesis of more complex molecules in the development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-2-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12(11-2-1-9-17-11)15-8-5-13(10-15)3-6-14-7-4-13/h1-2,9,14H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLUKFHGFTVYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Lithium Diisopropylamide (LDA)-Mediated Alkylation

The scaffold is synthesized through a sequence starting with ester derivatives. Deprotonation of the ester using LDA enables alkylation, followed by treatment with benzylamine to form an intermediate imide. Subsequent Boc (tert-butoxycarbonyl) deprotection with hydrochloric acid yields a secondary amine, which undergoes reduction with lithium aluminum hydride (LiAlH₄) to produce the diazaspiro[4.5]decane framework. This method achieves moderate yields (40–60%) and is favored for its scalability.

Reductive Amination of Bicyclic Intermediates

Alternative routes involve reductive amination of bicyclic ketones. For example, treatment of a spirocyclic ketone with ammonium acetate and sodium cyanoborohydride in methanol under reflux conditions generates the diazaspiro structure. This one-pot method reduces reaction steps but requires precise pH control to avoid side reactions.

Functionalization of the Diazaspiro Scaffold with Furan Moieties

Introducing the furan-2-yl group to the diazaspiro[4.5]decane core is achieved through two principal coupling strategies:

Acylation Using Furan-2-Carbonyl Chloride

Reaction of the diazaspiro amine with furan-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C produces the target methanone derivative. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Typical yields range from 45% to 55%, with purification via medium-pressure liquid chromatography (MPLC).

Reaction Conditions:

ParameterValue
SolventDichloromethane
BaseTriethylamine (2 eq)
Temperature0°C → 25°C (gradual)
Reaction Time16–24 hours
Yield49% (optimized)

Nucleophilic Aromatic Substitution

In cases where the furan derivative contains electron-withdrawing groups, nucleophilic substitution reactions are employed. For instance, 2-furanmethanol is oxidized to furan-2-carbaldehyde, which undergoes condensation with the diazaspiro amine in the presence of a dehydrating agent (e.g., molecular sieves). Subsequent reduction with sodium borohydride yields the methanone derivative.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing intermediates. Triethylamine is preferred over stronger bases (e.g., DBU) to minimize side reactions such as over-alkylation.

Temperature Control

Exothermic reactions (e.g., acylation) require gradual warming from 0°C to room temperature to prevent decomposition of heat-sensitive intermediates.

Purification Techniques

Crude products often contain unreacted starting materials and by-products. Sequential purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures improves purity to >95%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the final compound show distinct signals for the furan ring (δ 6.35–7.45 ppm) and diazaspiro protons (δ 1.40–3.55 ppm). The absence of peaks near δ 5.0 ppm confirms complete Boc deprotection.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra exhibit a molecular ion peak at m/z 256.3 ([M+H]⁺), consistent with the molecular formula C₁₄H₁₇N₂O₂.

Challenges and Mitigation Strategies

Ring Strain in Spirocyclic Intermediates

The diazaspiro[4.5]decane framework exhibits ring strain, leading to potential decomposition during prolonged storage. Stabilization is achieved by storing intermediates as hydrochloride salts at –20°C.

Low Yields in Coupling Reactions

Competitive side reactions (e.g., over-acylation) reduce yields. Using a 1:1 molar ratio of amine to acyl chloride and slow reagent addition mitigate this issue.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acylation4995ScalableSensitive to moisture
Reductive Amination5592One-pot synthesisRequires strict pH control

Chemical Reactions Analysis

Types of Reactions

Furan-2-Yl(2,8-Diazaspiro[4.5]Decan-2-Yl)Methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the spirocyclic core can yield different spirocyclic derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Furan-2-Yl(2,8-Diazaspiro[4.5]Decan-2-Yl)Methanone exhibit significant anticancer properties. For instance, the inhibition of specific signaling pathways related to cancer cell proliferation has been documented in various preclinical studies. The compound's ability to interfere with tumor growth makes it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Research has suggested that derivatives of this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound analogs on cancer cell lines. The results showed that modifications to the diazaspiro framework significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, researchers administered this compound to models of neurodegeneration. The findings indicated reduced neuronal loss and improved cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Furan-2-Yl(2,8-Diazaspiro[4.5]Decan-2-Yl)Methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

  • Furan-2-Yl(2,8-Diazaspiro[4.5]Decan-2-Yl)Methanone: Combines a furan ring and a diazaspiro[4.5]decane system.
  • (2,6-Dimethoxyphenyl)(Furan-2-Yl)Methanone (17b): Replaces the diazaspiro core with a dimethoxyphenyl group. This compound lacks the spirocyclic constraint but retains the furan-methanone motif, leading to distinct electronic properties (e.g., altered π-π stacking interactions) .
  • 6-Aryl-6,9-Diazaspiro[4.5]Decane-8,10-Diones (5a–c) : Feature a diketopiperazine-fused diazaspiro system. The additional carbonyl groups increase polarity, influencing solubility and metabolic stability compared to the target compound .

Substituent Effects

  • Electron-Donating vs. The diazaspiro system in the target compound introduces basic nitrogen atoms, enabling pH-dependent solubility and hydrogen-bonding interactions absent in non-nitrogenous analogs .

Target Compound

  • sEH Inhibition: 2,8-Diazaspiro[4.5]decane-based trisubstituted ureas exhibit nanomolar IC50 values against sEH, a key enzyme in hypertension and inflammation .
  • Oral Bioavailability : Structural rigidity from the spiro system may reduce metabolic degradation, enhancing pharmacokinetic profiles compared to linear analogs.

Comparable Compounds

  • Antimicrobial Properties : Diazaspiro[4.5]decane-8,10-diones (e.g., 5a–f ) show moderate antimicrobial activity, likely due to hydrogen-bonding interactions with microbial enzymes .

Physicochemical Properties

Property This compound (2,6-Dimethoxyphenyl)(Furan-2-Yl)Methanone (17b) 6-Phenyl-6,9-Diazaspiro[4.5]Decane-8,10-Dione (5a)
Molecular Formula C14H18N2O2 C13H12O4 C14H14N2O2
Molecular Weight (g/mol) 246.31 232.23 242.27
Melting Point (°C) Not reported 64–66 73–74
Key Functional Groups Furan, diazaspiro, methanone Furan, methoxy, methanone Diazaspiro, diketopiperazine

The target compound’s higher nitrogen content (vs. 17b ) may improve aqueous solubility, while the absence of diketopiperazine carbonyls (vs. 5a ) could reduce crystallinity, favoring amorphous formulations .

Biological Activity

Furan-2-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone is a synthetic organic compound characterized by its unique structural features, including a furan ring and a spirocyclic diazaspirodecane framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H18N2O2
Molecular Weight: 234.299 g/mol
SMILES Representation: O=C(N1CCC2(C1)CCN(C2)C)C1=CC=CO1

The compound's structure includes a furan moiety linked to a diazaspirodecane, which enhances its reactivity and biological interaction potential.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Anti-inflammatory Activity : Research indicates that this compound may act as a selective inhibitor of TYK2/JAK1 kinases, which are involved in inflammatory pathways. In preclinical models, it demonstrated efficacy in reducing inflammation markers and modulating immune responses .
  • Antihypertensive Effects : Studies have shown that derivatives of diazaspiro[4.5]decane exhibit potent inhibition of soluble epoxide hydrolase (sEH), leading to reduced blood pressure in hypertensive models. The compound's structural similarities suggest it may share these antihypertensive properties .
  • Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity, although specific data on this compound is limited .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound’s ability to inhibit TYK2/JAK1 kinases suggests it could interfere with cytokine signaling pathways, thereby modulating inflammatory responses .
  • Epoxide Hydrolase Inhibition : As an sEH inhibitor, it may enhance the levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects and contribute to blood pressure regulation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of TYK2/JAK1 kinases
AntihypertensiveReduction in blood pressure in hypertensive rats
AntimicrobialPotential activity noted in preliminary studies

Case Study: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory properties of similar compounds, researchers observed that the administration of diazaspirodecane derivatives led to significant reductions in inflammatory cytokines in murine models. The compounds were found to modulate immune cell activation and reduce tissue damage associated with chronic inflammation .

Case Study: Antihypertensive Effects

A study on the antihypertensive effects of 2,8-diazaspiro[4.5]decane derivatives demonstrated that oral administration resulted in a significant decrease in mean arterial pressure in spontaneously hypertensive rats without affecting normotensive controls. This suggests a targeted action mechanism specific to hypertensive conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Furan-2-Yl(2,8-Diazaspiro[4.5]Decan-2-Yl)Methanone?

  • Methodological Answer : Utilize nucleophilic substitution or coupling reactions involving furan derivatives. For example, describes furan-2-ylmethylene intermediates coupled with spirocyclic amines under reflux in 1,4-dioxane. Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yields. Purification via recrystallization (e.g., using 1,4-dioxane) is critical to achieving >95% purity .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Employ a combination of 1H^1H-NMR, IR, and mass spectrometry (MS). For instance, reports IR peaks at 2198 cm1^{-1} (CN stretch) and 1690 cm1^{-1} (C=O stretch), while 1H^1H-NMR signals for furan protons appear between δ 6.52–7.88 ppm. Confirm molecular weight via MS (e.g., m/z = 177 for intermediates) and cross-validate with elemental analysis .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : By-products may arise from incomplete coupling or oxidation. Use TLC or HPLC to monitor reaction progress. Purification via column chromatography (silica gel) or recrystallization (as in ) can remove impurities. Storage at RT in anhydrous conditions minimizes degradation (e.g., hydrochloride salts in ) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

  • Methodological Answer : Discrepancies may stem from stereoisomerism or residual solvents. Perform 2D NMR (e.g., 13C^{13}C-HSQC, COSY) to confirm connectivity and detect diastereomers. Compare experimental IR/MS data with computational predictions (e.g., DFT). Re-crystallize samples to ensure homogeneity, as in ’s protocols .

Q. What strategies are effective for crystallographic refinement of this spirocyclic compound?

  • Methodological Answer : Use SHELXL ( ) for small-molecule refinement. Address challenges like twinning or disorder by collecting high-resolution data (e.g., synchrotron sources). For spirocyclic systems, refine anisotropic displacement parameters and validate using R-factor convergence (<5%). Cross-check with CIF validation tools .

Q. How can derivatives be designed to study structure-activity relationships (SAR) for pharmaceutical applications?

  • Methodological Answer : Modify substituents on the spirocyclic core (e.g., tert-butyl, benzyl groups in ). Introduce bioisosteres (e.g., replacing furan with thiophene) and assess pharmacokinetic properties via in vitro assays. Patent data ( ) suggests prioritizing halogenated or alkylated analogs for enhanced binding .

Q. What computational approaches elucidate the conformational dynamics of the spirocyclic structure?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to study ring puckering and torsional flexibility. Density Functional Theory (DFT) can optimize ground-state geometries and predict spectroscopic properties. Compare computational models with crystallographic data (e.g., ’s ligand-protein interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.